3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one
Overview
Description
3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a nitro group at the 3-position, and belongs to the family of pyrazolo[1,5-a]pyrimidines. The compound’s structure lends itself to a wide range of applications in scientific research due to its interesting chemical properties and reactive potential.
Mechanism of Action
Target of Action
Related pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds have been studied for their effects on human microglia and neuronal cell models .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Related compounds have been observed to inhibit endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one plays a role in various biochemical reactions, particularly those involving enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and Bruton’s tyrosine kinase (BTK). These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications in cancer and autoimmune diseases . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the NF-κB inflammatory pathway, which is pivotal in regulating immune responses and inflammation . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and disrupting mitochondrial membrane potential . These cellular effects highlight the compound’s potential as an anti-inflammatory and anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active site of target enzymes such as CDKs and BTK . This binding can prevent the phosphorylation of key proteins involved in cell cycle progression and signal transduction. Additionally, the compound can modulate gene expression by influencing transcription factors like NF-κB, thereby altering the expression of genes involved in inflammation and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to effectively inhibit tumor growth and reduce inflammation without significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450s, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process can influence the compound’s bioavailability and duration of action, making it a critical factor in its pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates in target tissues such as the liver and kidneys . This distribution pattern is essential for its therapeutic efficacy, as it ensures that the compound reaches its site of action in sufficient concentrations.
Subcellular Localization
Within cells, this compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-nitropyrazole derivatives with appropriate reagents under controlled conditions. For instance, the use of acetic anhydride and a catalytic amount of sulfuric acid can facilitate the cyclization reaction.
Industrial Production Methods
On an industrial scale, the synthesis of this compound often involves large reactors operating under precise temperature and pressure conditions. The scalability of this process is crucial for consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one undergoes various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: Reduction of the nitro group to an amino group typically uses reagents like hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions of the heterocyclic ring.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon as a catalyst.
Oxidation: Potassium permanganate can be used for oxidizing the methyl group, if present.
Substitution: Nucleophilic substitutions often employ bases such as sodium hydroxide or potassium carbonate.
Major Products
Reduction: Amino derivatives.
Oxidation: Nitro derivatives.
Scientific Research Applications
3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one is utilized in various fields of scientific research, including:
Chemistry: As an intermediate in organic synthesis and for the study of heterocyclic chemistry.
Biology: Used in the development of biological assays and studying enzyme interactions.
Industry: Employed in the production of specialized chemical products and materials.
Comparison with Similar Compounds
3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one stands out due to its unique structure and the presence of a nitro group, which significantly affects its reactivity and applications compared to similar compounds. Similar compounds include:
Pyrazolo[1,5-a]pyrimidin-5(4H)-one
3-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one
5-Hydroxypyrazolo[1,5-a]pyrimidine
Each of these compounds has different substituents that alter their chemical behavior and applications.
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Properties
IUPAC Name |
3-nitro-4H-pyrazolo[1,5-a]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-5-1-2-9-6(8-5)4(3-7-9)10(12)13/h1-3H,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZHINPGGGRDRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)[N+](=O)[O-])NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801020708 | |
Record name | 3-nitropyrazolo[1,5-a]pyrimidin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1919868-75-9 | |
Record name | 3-Nitropyrazolo(1,5-a)pyrimidin-5(4H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919868759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-nitropyrazolo[1,5-a]pyrimidin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801020708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitropyrazolo[1,5-a]pyrimidin-5(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.281.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZM9VH9LG9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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